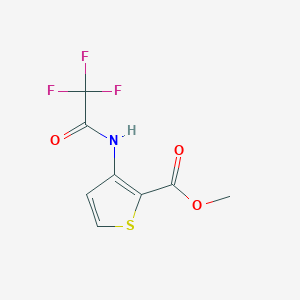

Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

Description

Chemical Identity and Classification

Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is systematically classified under the Chemical Abstracts Service number 79128-68-0, establishing its unique chemical identity within the global chemical database. The compound possesses the molecular formula C₈H₆F₃NO₃S with a molecular weight of 253.20 grams per mole, positioning it within the medium molecular weight range for organic pharmaceutical intermediates. The International Union of Pure and Applied Chemistry name for this compound is methyl 3-[(trifluoroacetyl)amino]-2-thiophenecarboxylate, which accurately describes its structural components and functional group arrangements.

The structural architecture of this compound features a thiophene ring as the core heterocyclic framework, substituted at the 2-position with a methyl carboxylate group and at the 3-position with a 2,2,2-trifluoroacetamido substituent. The Simplified Molecular-Input Line-Entry System representation is recorded as COC(=O)C1=C(C=CS1)NC(=O)C(F)(F)F, providing a standardized method for computational chemical analysis. The compound exhibits specific stereochemical properties with an International Chemical Identifier Key of CJNCTQZMIQZVQQ-UHFFFAOYSA-N, facilitating precise identification in chemical databases.

Historical Development and Discovery

The development of thiophene-based compounds traces back to the fundamental discovery of thiophene itself, which established the foundation for the extensive family of thiophene derivatives that includes this compound. Thiophene and its substituted derivatives emerged as a significant class of heterocyclic compounds through systematic investigations into sulfur-containing aromatic systems, eventually becoming recognized for their remarkable applications in medicinal chemistry and materials science. The specific compound this compound represents an evolution in thiophene chemistry, incorporating fluorinated functional groups that enhance its chemical properties and potential biological activities.

The historical progression of thiophene chemistry has been marked by continuous efforts to explore new synthetic methodologies and expand the structural diversity of thiophene-based molecules. Research into functionalized thiophenes gained significant momentum as scientists recognized their potential as privileged scaffolds in drug discovery, leading to the development of various substituted thiophene derivatives with enhanced pharmacological properties. The incorporation of trifluoroacetamido groups into thiophene structures represents a more recent advancement, driven by the understanding that fluorinated compounds often exhibit improved metabolic stability and enhanced binding affinity to biological targets.

Significance in Organic and Heterocyclic Chemistry

This compound exemplifies the importance of thiophene derivatives in contemporary organic and heterocyclic chemistry through its unique structural features and potential synthetic versatility. Thiophene-based compounds have established themselves as fundamental building blocks in organic synthesis, serving as key intermediates in the construction of more complex molecular architectures. The electron-rich nature of the thiophene ring system, combined with its aromatic stability, provides an excellent platform for various chemical transformations and functionalizations that are essential in synthetic organic chemistry.

The significance of this compound extends beyond its structural novelty to encompass its role as a representative member of the broader class of heterocyclic compounds that have revolutionized medicinal chemistry. Thiophene derivatives have demonstrated remarkable therapeutic potential across numerous disease categories, with documented activities including antimicrobial, anti-inflammatory, antipsychotic, antiarrhythmic, antifungal, antioxidant, and anticancer properties. The specific structural features of this compound, particularly the presence of both electron-withdrawing trifluoroacetamido and electron-donating methyl ester groups, create unique electronic properties that may contribute to its potential biological activities.

The importance of thiophene-based compounds in heterocyclic chemistry is further emphasized by their presence in numerous commercially available pharmaceutical products. Analysis of United States Food and Drug Administration-approved drugs reveals that twenty-six drugs containing thiophene nuclei have received approval across various therapeutic categories, demonstrating the clinical relevance and commercial viability of thiophene-based pharmaceutical compounds. This extensive pharmaceutical presence underscores the continued importance of thiophene derivatives like this compound in contemporary drug discovery and development efforts.

Current Research Landscape

The contemporary research landscape surrounding this compound and related thiophene derivatives reflects a dynamic and rapidly evolving field with significant implications for pharmaceutical science and synthetic chemistry. Current investigations focus extensively on exploring the therapeutic potential of thiophene-based compounds, with particular emphasis on their antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have demonstrated that thiophene derivatives exhibit remarkable efficacy against various microbial infections, with some compounds showing significant activity against bacterial strains including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.

Contemporary research methodologies in thiophene chemistry have advanced significantly, incorporating sophisticated synthetic approaches such as metal-catalyzed heterocyclization reactions and innovative cascade processes. These modern synthetic strategies enable the efficient construction of complex thiophene-based molecular architectures with precise control over regio- and stereoselectivity. Recent developments in catalyst-controlled regiodivergent reactions have particularly enhanced the ability to synthesize diverse thiophene derivatives with tailored structural features and enhanced biological activities.

The current research focus on fluorinated thiophene derivatives, including compounds structurally related to this compound, reflects the growing understanding of how fluorine incorporation can enhance molecular properties. Studies investigating trifluoroacetamido-substituted compounds have revealed their potential applications in formal cross-cycloaddition reactions and as synthetic intermediates for accessing complex molecular frameworks. These investigations have demonstrated that the strategic placement of trifluoroacetamido groups can significantly influence reaction outcomes and provide access to previously inaccessible molecular architectures.

Properties

IUPAC Name |

methyl 3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3S/c1-15-6(13)5-4(2-3-16-5)12-7(14)8(9,10)11/h2-3H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNCTQZMIQZVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384450 | |

| Record name | Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79128-68-0 | |

| Record name | Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of Amino-Thiophene Derivatives

- Starting Material: Methyl 3-aminothiophene-2-carboxylate

- Reagent: 2,2,2-Trifluoroacetic anhydride or trifluoroacetyl chloride

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran

- Conditions: Low temperature (0 to 5 °C) to control reaction rate and avoid side reactions

- Procedure: The amino group on the thiophene ring is acylated by trifluoroacetylating agents to form the trifluoroacetamido derivative. The reaction is typically monitored by thin-layer chromatography (TLC) or HPLC.

- Workup: The reaction mixture is quenched with water, extracted, and purified by recrystallization or column chromatography.

Stepwise Synthesis via Thiophene-2-carboxylic Acid Derivatives

- Step 1: Esterification of thiophene-2-carboxylic acid to form methyl thiophene-2-carboxylate using methanol and acid catalysis (e.g., sulfuric acid).

- Step 2: Nitration or halogenation at the 3-position of the thiophene ring to introduce a suitable leaving group or functional handle.

- Step 3: Substitution or reduction to introduce an amino group at the 3-position.

- Step 4: Acylation of the amino group with trifluoroacetylating agents as described above.

This multi-step approach allows for greater control over regioselectivity and purity but is more time-consuming.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran | Anhydrous conditions preferred |

| Temperature | 0–5 °C during acylation | Controls reaction rate and selectivity |

| Molar Ratio | Amino compound : trifluoroacetylating agent = 1:1.1 | Slight excess of acylating agent ensures complete conversion |

| Reaction Time | 1–3 hours | Monitored by TLC or HPLC |

| Purification | Column chromatography or recrystallization | To achieve >95% purity |

- Yield: Reported yields for the acylation step range from 70% to 90%, depending on reaction scale and purity of starting materials.

- Purity: Analytical HPLC and NMR confirm the formation of the desired trifluoroacetamido derivative with minimal side products.

- Spectroscopic Characterization:

- [^1H NMR](pplx://action/followup): Signals corresponding to the methyl ester group (~3.8 ppm), aromatic thiophene protons (6.5–7.5 ppm), and amide NH (broad singlet).

- [^19F NMR](pplx://action/followup): Characteristic trifluoromethyl signal around -75 ppm.

- Mass Spectrometry: Molecular ion peak at m/z 253 consistent with molecular weight.

- Stability: The compound is stable under standard storage conditions (sealed, dark, 2–8 °C) with no significant degradation over months.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Acylation | Methyl 3-aminothiophene-2-carboxylate | 2,2,2-Trifluoroacetic anhydride | Simple, high yield, fewer steps | Requires pure amino precursor |

| Stepwise Synthesis | Thiophene-2-carboxylic acid | Methanol, nitrating agents, reducing agents, trifluoroacetylating agents | Greater control over substitution | Multi-step, time-consuming |

The preparation of methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is most efficiently achieved by direct acylation of methyl 3-aminothiophene-2-carboxylate with trifluoroacetylating agents under controlled low-temperature conditions. This method provides high yields and purity suitable for research and industrial applications. Alternative multi-step syntheses offer regioselective advantages but at the cost of increased complexity. Analytical data consistently confirm the structure and purity of the final product, supporting its use in further chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

OSM-S-158 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

OSM-S-158 has been extensively studied for its potential in treating malaria. It has shown potent activity against Plasmodium falciparum cultures, with low mammalian cell toxicity and low propensity for resistance development . Additionally, it has been explored for its potential in other areas, such as:

Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methods.

Biology: For understanding the biological pathways and molecular targets involved in its antimalarial activity.

Medicine: As a potential therapeutic agent for treating malaria and other parasitic infections.

Industry: For developing new antimalarial drugs and other pharmaceuticals.

Mechanism of Action

OSM-S-158 exerts its effects by inhibiting the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). This inhibition occurs via enzyme-mediated production of an Asn-OSM-S-158 adduct, which blocks protein translation and activates the amino acid starvation response . Human asparaginyl-tRNA synthetase is much less susceptible to this reaction hijacking mechanism, providing selectivity for the parasite.

Comparison with Similar Compounds

Methyl 3-Amino-2-thiophenecarboxylate (CAS: 22288-78-4)

- Similarity Score : 0.84 .

- Key Differences : Lacks the trifluoroacetamido group, replaced by a primary amine (–NH₂) at the 3-position.

- Impact : The absence of the electron-withdrawing trifluoroacetamido group reduces steric hindrance and alters electronic properties, making it more reactive in nucleophilic substitutions. This compound is often used as a precursor for synthesizing derivatives like the trifluoroacetamido analog .

Methyl 3-Amino-5-methylthiophene-2-carboxylate (CAS: 89499-43-4)

- Similarity Score : 0.83 .

- Key Differences : Contains a methyl group at the 5-position of the thiophene ring and an –NH₂ group at the 3-position.

- However, the lack of trifluoroacetamido reduces metabolic stability compared to the parent compound .

Halogen Substitution in the Acetamido Group

Methyl 3-(2,2,2-Trichloroacetamido)thiophene-2-carboxylate (Compound 18)

- Synthesis: Prepared by reacting methyl 3-aminothiophene-2-carboxylate with trichloroacetyl chloride in THF at 5°C, yielding 99% purity .

- Key Differences : Replaces –CF₃ with –CCl₃.

- However, it may also increase toxicity due to chlorine’s higher reactivity compared to fluorine .

Ethyl 3-(2-Chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate (CAS: 338423-94-2)

- Key Differences : Contains a chloroacetamido group (–CO–NH–CH₂Cl) and a 4-fluorophenyl substituent.

- Impact: The chloroacetamido group introduces a reactive alkylating moiety, useful in prodrug design.

Functional Group Modifications

Methyl 3-(2,2,2-Trifluoroacetamido)-4-iodobenzoate (CAS: 494799-11-0)

- Key Differences : Replaces the thiophene ring with a benzene ring and adds an iodine atom at the 4-position.

- The benzene ring alters electronic conjugation compared to the thiophene-based parent compound .

Ethyl 5-Bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate

- Key Differences : Substitutes the methyl ester with an ethyl ester and adds a bromine atom at the 5-position.

- Impact: The ethyl ester enhances solubility in non-polar solvents, while bromine provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate (CAS: 79128-68-0) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 253.20 g/mol. Its structure features a thiophene ring substituted with a trifluoroacetamido group and a methoxycarbonyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₃NO₃S |

| Molecular Weight | 253.20 g/mol |

| CAS Number | 79128-68-0 |

| Purity | ≥ 97% |

Anticancer Properties

Research indicates that compounds containing trifluoroacetamido groups exhibit promising anticancer activity. For instance, studies have shown that the incorporation of trifluoromethyl groups can enhance the potency of compounds against various cancer cell lines by modulating their interaction with biological targets. In particular, this compound has been evaluated for its effects on tumor cell proliferation and apoptosis.

- Mechanism of Action : The trifluoroacetamido group is known to influence the electronic properties of the molecule, potentially enhancing its ability to interact with enzymes involved in cancer cell signaling pathways. This interaction may lead to the inhibition of key proteins that promote tumor growth.

- Case Studies : In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives of thiophene compounds were tested against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant growth inhibition at low micromolar concentrations (Zhang et al., 2007) .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The presence of the thiophene ring is associated with enhanced activity against bacterial strains.

- In Vitro Studies : Research has shown that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis. The specific mechanisms for this compound are still under investigation but are believed to involve similar pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies:

- 5-Hydroxytryptamine (5-HT) Uptake : The incorporation of trifluoromethyl groups has been linked to increased inhibition of serotonin uptake, which is crucial in developing antidepressants and anxiolytics (MDPI, 2022) .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available thiophene derivatives. Key steps may include:

- Formation of the thiophene ring.

- Introduction of the trifluoroacetamido group via acylation reactions.

- Esterification to yield the final product.

Q & A

Q. Table 1: Key Reaction Conditions for Functionalization

| Reaction Type | Reagents/Catalysts | Solvent | Temp. | Yield Range | Reference |

|---|---|---|---|---|---|

| Acylation | TFAA, DMAP | CH₂Cl₂ | Reflux | 60–75% | |

| Suzuki Coupling | Pd-XPhos, ArB(OH)₂ | THF/H₂O | 80°C | 40–55% |

Q. Table 2: Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 3.8 (COOCH₃), δ 7.2 (thiophene H) | |

| IR | 1710 cm⁻¹ (C=O), 3320 cm⁻¹ (NH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.